molecular formula C9H14 B14681879 1,6-Dimethylbicyclo[4.1.0]hept-3-ene CAS No. 38749-44-9

1,6-Dimethylbicyclo[4.1.0]hept-3-ene

Cat. No.: B14681879
CAS No.: 38749-44-9
M. Wt: 122.21 g/mol
InChI Key: DKXJATMXWODFGX-UHFFFAOYSA-N
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Description

1,6-Dimethylbicyclo[410]hept-3-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a cyclopropane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethyl-1,4-cyclohexadiene with bromoform in the presence of potassium tert-butoxide and petroleum ether . The reaction mixture is stirred under nitrogen and then treated with water and benzene to isolate the product. The resulting compound is purified through recrystallization from ether-petroleum ether.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are scaled up to accommodate industrial production volumes.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1,6-Dimethylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Dimethylbicyclo[4.1.0]hept-3-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylbicyclo[4.1.0]hept-2-ene
  • 7,7-Dimethylbicyclo[4.1.0]hept-3-ene
  • 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene

Uniqueness

1,6-Dimethylbicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of both a cyclopropane and a cyclohexene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

38749-44-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1,6-dimethylbicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C9H14/c1-8-5-3-4-6-9(8,2)7-8/h3-4H,5-7H2,1-2H3

InChI Key

DKXJATMXWODFGX-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC1(C2)C

Origin of Product

United States

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